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PI3-Kinase alpha Inhibitor 2 (hydrochloride) - 1188890-32-5

PI3-Kinase alpha Inhibitor 2 (hydrochloride)

Catalog Number: EVT-1211389
CAS Number: 1188890-32-5
Molecular Formula: C16H17Cl2N3O2S
Molecular Weight: 386.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI3-Kinase α (PI3Kα) inhibitor 2 is an inhibitor of PI3K p110α (IC50 = 2 nM in an enzyme assay). It is selective for p110α over p110β, p110γ, and PI3K C2β (IC50s = 16, 660, and 220 nM, respectively). It also inhibits mammalian target of rapamycin (mTOR; IC50 = 49 nM). PI3Kα inhibitor 2 inhibits proliferation in A375 melanoma cells with an IC50 value of 0.58 μM.

Classification and Source

PI3-Kinase Alpha Inhibitor 2 is classified as a small molecule inhibitor specifically targeting the phosphoinositide 3-kinase alpha isoform. It is derived from synthetic methodologies aimed at creating selective inhibitors for this kinase, which plays a crucial role in oncogenic signaling. The compound's chemical identity includes a hydrochloride salt form, enhancing its solubility and stability for biological assays.

Synthesis Analysis

The synthesis of PI3-Kinase Alpha Inhibitor 2 involves several key steps:

  1. Starting Materials: The synthesis typically begins with a pyrimidine or triazine core, which provides a scaffold for further modifications.
  2. Reactions:
    • Nucleophilic Substitution: The introduction of functional groups is often achieved through nucleophilic substitution reactions (S_N2), where the core compound reacts with various substituents to yield intermediates.
    • Coupling Reactions: Subsequent coupling reactions with boric acid esters are employed to finalize the structure of the inhibitor.
    • Catalysts: Various palladium-based catalysts have been explored to optimize yields in cross-coupling reactions, with specific conditions such as solvent ratios and temperatures being critical for success .

The synthetic pathways are complex and often involve multiple steps to ensure high purity and biological activity of the final product.

Molecular Structure Analysis

The molecular structure of PI3-Kinase Alpha Inhibitor 2 is characterized by:

  • Core Structure: The compound typically features a pyrimidine or triazine ring system, which is essential for its binding affinity to the target kinase.
  • Functional Groups: Substituents such as morpholine and phenyl groups are strategically placed on the core structure to enhance interaction with the ATP-binding pocket of the kinase.
  • 3D Conformation: Structural studies, including X-ray crystallography and molecular docking simulations, reveal how these functional groups interact with active site residues, forming hydrogen bonds and hydrophobic interactions that stabilize binding .
Chemical Reactions Analysis

The chemical reactions involving PI3-Kinase Alpha Inhibitor 2 primarily focus on its synthesis and subsequent interactions:

  • Formation of Intermediates: Key intermediates are generated through nucleophilic substitutions and coupling reactions, which are critical for constructing the final inhibitor.
  • Binding Interactions: Once synthesized, the inhibitor undergoes biochemical assays to evaluate its binding affinity to phosphoinositide 3-kinase alpha. These interactions are quantified using techniques such as Western blotting and enzyme activity assays .
Mechanism of Action

The mechanism of action for PI3-Kinase Alpha Inhibitor 2 involves:

  1. Inhibition of Kinase Activity: The compound binds to the ATP-binding site of phosphoinositide 3-kinase alpha, preventing ATP from accessing the active site. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival.
  2. Biological Effects: By inhibiting this pathway, the compound can induce apoptosis in cancer cells that rely on phosphoinositide 3-kinase signaling for growth. The effectiveness of inhibition is often measured by assessing changes in phosphorylation levels of downstream targets such as AKT .
Physical and Chemical Properties Analysis

PI3-Kinase Alpha Inhibitor 2 exhibits several notable physical and chemical properties:

  • Solubility: The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.
  • Stability: The stability of the compound under physiological conditions is crucial for its efficacy as an inhibitor.
  • Molecular Weight: The molecular weight typically falls within a range conducive to cellular uptake and biological activity.

These properties are essential for evaluating the compound's potential as a therapeutic agent.

Applications

PI3-Kinase Alpha Inhibitor 2 has several significant applications in scientific research:

  • Cancer Research: It is primarily investigated for its potential to treat various cancers characterized by overactive phosphoinositide 3-kinase pathways, including prostate cancer and breast cancer.
  • Drug Development: As a lead compound, it serves as a template for developing more potent and selective inhibitors through structural modifications.
  • Biochemical Assays: The compound is utilized in various assays to study kinase activity and signaling pathways, providing insights into cellular mechanisms underlying cancer progression.
Structural and Functional Characterization of PI3-Kinase Alpha Isoform

Structural Biology of PI3Kα: Catalytic and Regulatory Subunits

PI3Kα is a class IA PI3K heterodimer consisting of a p110α catalytic subunit (encoded by PIK3CA) and a p85 regulatory subunit (encoded by PIK3R1). The p110α subunit contains five domains:

  • Adapter-binding domain (ABD): Mediates interaction with p85.
  • Ras-binding domain (RBD): Facilitates GTP-dependent RAS binding (critical for membrane recruitment and activation) [1] [9].
  • C2 domain: Anchors PI3Kα to lipid membranes.
  • Helical domain: Scaffolds protein architecture and harbors oncogenic mutations (e.g., E545K).
  • Kinase domain: Catalyzes PIP₂ phosphorylation to PIP₃ and contains the ATP-binding pocket [8] [9].

The p85 regulatory subunit stabilizes p110α and represses its basal activity. Its SH2 domains bind phosphotyrosine residues on activated receptor tyrosine kinases (RTKs), relieving inhibitory contacts with p110α. This induces conformational changes that expose the kinase domain for substrate access [9] [10].

Key structural insights:

  • X-ray crystallography (2.31 Å resolution) confirms that the RBD of PI3Kα shares <23% sequence identity with PI3Kγ, explaining isoform-specific RAS effector interactions [1].
  • Oncogenic mutations (e.g., H1047R in the kinase domain) enhance membrane association by increasing lipid-binding affinity, while helical domain mutations (e.g., E545K) disrupt p85-mediated inhibition [8] [10].

ATP-Binding Pocket Dynamics in PI3Kα Inhibition

The ATP-binding pocket within the kinase domain is the primary target for competitive inhibitors. Key features include:

  • Hinge region: Forms hydrogen bonds with inhibitors’ heterocyclic cores.
  • Affinity pocket: Accommodates hydrophobic substituents of inhibitors.
  • Activation loop: Undergoes conformational shifts during catalysis, influencing drug binding [4] [9].

PI3-Kinase alpha Inhibitor 2 (hydrochloride) exploits these dynamics through:

  • Hydrogen bonding: Its heterocyclic scaffold donates/accepts electrons to backbone residues (e.g., Val851) in the hinge region.
  • Steric occlusion: A hydrophobic moiety occupies a deep affinity pocket near the activation loop, preventing ATP access.
  • Allosteric effects: Conformational changes induced by binding propagate to the catalytic site, disrupting PIP₂ coordination [4].

Comparative inhibitor kinetics:

Table 1: Inhibitor Binding Kinetics for PI3Kα ATP-Binding Pocket

CompoundIC₅₀ (nM)Selectivity vs. PI3KγKey Structural Interactions
PI3Kα Inhibitor 2Not reported>100-fold*Hinge region H-bonds; affinity pocket occupancy
PIK93 (Parent compound)8.91-foldNon-selective hinge binding
Compound 10 (Optimized)3.6>1000-foldMethoxy group steric occlusion

Selectivity inferred from structural analogs [4].

Role of PI3Kα in Oncogenic Signaling Pathways

PI3Kα is a master regulator of the PI3K/AKT/mTOR cascade:

  • Upstream activation: Growth factors (e.g., EGF) bind RTKs → recruit PI3Kα via p85 SH2 domains.
  • Lipid kinase activity: PI3Kα phosphorylates PIP₂ to PIP₃ at the plasma membrane.
  • Downstream signaling: PIP₃ recruits AKT via its PH domain. Phosphorylated AKT:
  • Activates mTORC1 to drive protein synthesis and cell proliferation.
  • Inhibits pro-apoptotic proteins (e.g., BAD, FOXO) [5] [7] [10].

Oncogenic dysregulation mechanisms:

  • PIK3CA mutations: Occur in 30% of solid tumors. Helical domain mutations (e.g., E545K) disrupt p85 inhibition, while kinase domain mutations (e.g., H1047R) enhance membrane binding.
  • PTEN loss: Inactivates PIP₃ dephosphorylation, amplifying PI3Kα signaling [8] [10].

Table 2: Oncogenic PIK3CA Mutations in Human Cancers

Mutation SiteDomainFrequency in CancersFunctional Consequence
E542K/E545KHelical25% (breast/colon)Disrupts p85 binding; constitutive activation
H1047R/LKinase40% (endometrial/breast)Enhances membrane affinity
C420RC25% (glioblastoma)Unknown; stabilizes p110α-p85 complex

Data synthesized from TCGA studies [8] [10].

PI3-Kinase alpha Inhibitor 2 (hydrochloride) suppresses oncogenicity by:

  • Blocking PIP₃ production, preventing AKT membrane recruitment.
  • Inducing apoptosis in PIK3CA-mutant xenografts (e.g., breast, lung) [1] [10].

Properties

CAS Number

1188890-32-5

Product Name

PI3-Kinase alpha Inhibitor 2 (hydrochloride)

IUPAC Name

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride

Molecular Formula

C16H17Cl2N3O2S

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H

InChI Key

WPSXNMUJNQUDND-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl

Synonyms

3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol, dihydrochloride

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl

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